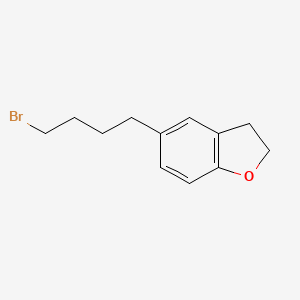

5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

5-(4-bromobutyl)-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2 |

InChI Key |

HNLAEPQHFCNISD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Bromobutyl 2,3 Dihydrobenzofuran and Analogues

Alkylation Strategies for Dihydrobenzofuran Core Functionalization

Once the 2,3-dihydrobenzofuran (B1216630) nucleus is obtained, the introduction of an alkyl chain, such as the 4-bromobutyl group, at the C5 position is typically achieved through aromatic substitution or cross-coupling reactions.

Classical electrophilic aromatic substitution methods, such as the Friedel-Crafts alkylation, represent a primary strategy for forging new carbon-carbon bonds on the benzene (B151609) ring portion of the dihydrobenzofuran scaffold. In a hypothetical synthesis of the title compound, 2,3-dihydrobenzofuran could be reacted with a suitable four-carbon electrophile bearing a bromine atom, such as 1,4-dibromobutane (B41627) or 4-bromobutanoyl chloride (followed by reduction), in the presence of a Lewis acid catalyst. The electron-donating nature of the ether oxygen atom directs substitution primarily to the C5 and C7 positions. However, controlling regioselectivity and preventing polyalkylation can be significant challenges in these reactions.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for their high efficiency and functional group tolerance. nih.gov Palladium catalysis is particularly prominent in this area. nih.gov A strategy to form C3-alkylated benzofurans involves a palladium-catalyzed hydrofuranization of unactivated olefins with α-alkynyl arylols. rsc.orgresearchgate.net This approach utilizes a bidentate directing group to facilitate a protodepalladation event, leading to good yields under mild conditions without the need for additional ligands or additives. rsc.org

For the synthesis of 5-alkylated analogues, a 5-halo-2,3-dihydrobenzofuran intermediate could undergo a coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) with an appropriate organometallic reagent containing the butyl chain. Conversely, a 5-organometallic-2,3-dihydrobenzofuran derivative could be coupled with a 4-bromobutyl halide. The Heck reaction, which couples olefins with aryl halides, provides another palladium-catalyzed route to introduce carbon chains onto the aromatic ring. nih.gov

Table 1: Comparison of Palladium Precursors in Heck Arylation of 2,3-Dihydrofuran This table illustrates the effect of different palladium precursors on the conversion of iodobenzene (B50100) in the Heck arylation of 2,3-dihydrofuran, a related oxygen heterocycle. The data highlights the importance of catalyst selection in optimizing reaction efficiency.

| Palladium Precursor | Ionic Liquid Additive | Conversion (%) | Main Product Yield (%) |

| [PdCl(allyl)]₂ | [Bu₄N][L-LAC] | 74.5 | ~59 |

| Pd(acac)₂ | [Bu₄N][L-LAC] | 69.5 | Not specified |

| Pd₂(dba)₃ | [Bu₄N][L-LAC] | 65.2 | Not specified |

| PdCl₂(cod) | [Bu₄N][L-LAC] | 60.1 | Not specified |

| PdCl₂(PhCN)₂ | [Bu₄N][L-LAC] | 55.4 | Not specified |

| PdCl₂(PPh₃)₂ | [Bu₄N][L-LAC] | 48.7 | Not specified |

| Data sourced from a study on Heck arylation of 2,3-dihydrofuran. nih.gov |

Cyclization and Annulation Routes to Dihydrobenzofuran Scaffolds

Constructing the dihydrobenzofuran ring is a versatile approach that allows for the incorporation of substituents at various positions from the outset. These methods often involve intramolecular cyclization of a suitably functionalized phenol (B47542) derivative.

Transition metal catalysis offers powerful tools for constructing heterocyclic rings through C-H activation and annulation reactions. nih.gov

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts are effective in promoting the synthesis of dihydrobenzofurans via C-H functionalization and subsequent cyclization. acs.orgnih.gov One efficient method involves the coupling of N-phenoxyacetamides with partners like propargyl carbonates or 1,3-dienes. acs.orgorganic-chemistry.org This transformation proceeds under mild, redox-neutral conditions and involves the formation of multiple new bonds in a cascade process. nih.gov The reaction is believed to proceed through the formation of a five-membered rhodacycle intermediate, followed by insertion and reductive elimination steps. nih.gov

Table 2: Examples of Rhodium(III)-Catalyzed Dihydrobenzofuran Synthesis

| Starting Material | Coupling Partner | Catalyst System | Yield (%) | Reference |

| N-Phenoxyacetamide | Propargyl Carbonate | [CpRhCl₂]₂, AgSbF₆ | High | acs.orgnih.gov |

| N-Phenoxyacetamide | 1,3-Diene | [CpRhCl₂]₂, AgSbF₆ | Good | organic-chemistry.org |

| Imidazole-substituted allyloxy aryl | (Intramolecular) | [RhCp*Cl₂]₂ | 52-91 | nih.gov |

| This table summarizes various Rh(III)-catalyzed approaches to the dihydrobenzofuran scaffold. |

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for the synthesis of dihydrobenzofuran scaffolds through various annulation strategies. nih.gov One notable method is the palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates, which provides an efficient route to biologically relevant dihydrobenzofurans. nih.gov The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination, and reductive elimination to regenerate the catalyst. nih.gov Microwave-assisted palladium-catalyzed crossover annulation of o-alkynylarylhalides with dihydrobenzofuran derivatives has also been developed to access complex fused polycyclic frameworks. nih.gov Furthermore, palladium-catalyzed (4+1) annulations provide another route to dihydrobenzofuran derivatives. organic-chemistry.org

Dihydrobenzofuran neolignans are a class of natural products synthesized in plants through the oxidative coupling of two propenylphenol (C6C3) units. scielo.brchemrxiv.org This methodology has been adapted for chemical synthesis. The reaction typically involves the use of an oxidizing agent, such as silver(I) oxide, to promote the coupling of phenylpropanoids like methyl p-coumarate or methyl ferulate. scielo.brchemrxiv.orgnih.gov The process is diastereoselective, often yielding racemic mixtures of trans-enantiomers. scielo.br Efforts have been made to optimize these reactions by exploring different oxidants and solvents, with acetonitrile (B52724) being identified as a greener and effective solvent that can reduce reaction times significantly. scielo.brnih.gov Enzymatic methods, using catalysts like horseradish peroxidase, have also been employed for the oxidative dimerization of compounds like ferulic acid to produce dihydrobenzofuran structures. nih.gov

Table 3: Optimization of Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis

| Substrate | Oxidant (equiv.) | Solvent | Time (h) | Yield (%) |

| Methyl ferulate | Ag₂O (0.5) | Benzene/Acetone | 20 | 31 |

| Methyl p-coumarate | Ag₂O (0.5) | Acetonitrile | 4 | Not specified (Optimized for conversion/selectivity) |

| Methyl ferulate | Ag₂O (0.5) | Acetonitrile | 4 | Not specified (Optimized for conversion/selectivity) |

| Data sourced from studies on the optimization of neolignan synthesis. scielo.brchemrxiv.org |

Achieving control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is crucial for synthesizing specific, biologically active molecules. google.com A variety of advanced synthetic methods have been developed to address this challenge.

Regioselectivity: The regiochemical outcome of cyclization reactions can often be controlled by the substitution pattern of the starting materials. oregonstate.edu For instance, in intramolecular Friedel-Crafts-type reactions, cyclization typically occurs at the sterically less-hindered ortho position of a phenol. oregonstate.edu Transition metal-catalyzed C-H activation strategies often employ directing groups to ensure the reaction occurs at a specific C-H bond, thus providing high regioselectivity. nih.govorganic-chemistry.org

Stereoselectivity: Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is of paramount importance. This is often achieved using chiral catalysts. For example, iridium complexes coordinated with chiral bisphosphine ligands have been used for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones to produce 3-substituted dihydrobenzofurans with high yields and enantioselectivity. rsc.org Similarly, highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes can provide chiral dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Formal [4+1] annulation reactions have also been shown to proceed with excellent diastereoselectivity, enabling the synthesis of complex spirooxindole dihydrobenzofurans. nih.govacs.org

Precursor Selection and Optimization of Reaction Conditions

The successful synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran hinges on the careful selection of starting materials and the fine-tuning of reaction parameters to maximize the formation of the desired product while minimizing the generation of unwanted byproducts.

The primary precursors for the synthesis of this compound are the 2,3-dihydrobenzofuran moiety itself, which can be considered a benzylic-type ether, and a suitable reagent to introduce the 4-bromobutyl chain.

A plausible and efficient route involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. numberanalytics.compearson.com In this approach, 2,3-dihydrobenzofuran serves as the aromatic substrate. The oxygen atom of the dihydrofuropyran ring is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance, the substitution is highly favored at the C5 (para) position over the C7 (ortho) position.

The acylating agent of choice would be 4-bromobutyryl chloride . The reaction, catalyzed by a Lewis acid, would introduce a 4-bromobutanoyl group at the C5 position. This ketone intermediate can then be reduced to the desired 4-bromobutyl side chain.

An alternative, though potentially more complex, strategy would involve starting with a substituted phenol that already contains the desired side chain or a precursor to it. This would then be followed by a cyclization reaction to form the 2,3-dihydrobenzofuran ring. However, the Friedel-Crafts acylation of the pre-formed 2,3-dihydrobenzofuran is often a more direct approach.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Role | Rationale for Selection |

| 2,3-Dihydrobenzofuran | Aromatic Substrate | The ether oxygen activates the aromatic ring for electrophilic substitution, primarily at the desired C5 position. |

| 4-Bromobutyryl Chloride | Acylating Agent | Provides the carbon backbone and the terminal bromine atom of the desired side chain in a single step. |

| Lewis Acid (e.g., AlCl₃) | Catalyst | Activates the acyl chloride for the Friedel-Crafts acylation reaction. rsc.org |

The optimization of the reaction conditions is crucial for a successful synthesis, particularly in the Friedel-Crafts acylation step, which is prone to the formation of byproducts. msu.edu

Friedel-Crafts Acylation:

The primary challenges in the Friedel-Crafts acylation of 2,3-dihydrobenzofuran are ensuring high regioselectivity for the C5 position and preventing poly-acylation. The electron-donating nature of the ether oxygen activates the ring, making it susceptible to further reactions. alexandonian.com

Key parameters to optimize include:

Choice of Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to side reactions. Milder Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) might offer better control and selectivity. imist.ma

Solvent: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used.

Temperature: Lowering the reaction temperature can often improve selectivity and reduce the formation of byproducts.

Stoichiometry: Using a slight excess of the acylating agent is common, but a large excess should be avoided to minimize poly-acylation.

Table 2: Hypothetical Optimization of Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield of 5-acylated product (%) |

| 1 | AlCl₃ | Dichloromethane | 25 | 65 |

| 2 | AlCl₃ | Dichloromethane | 0 | 75 |

| 3 | ZnCl₂ | Dichloromethane | 25 | 50 |

| 4 | FeCl₃ | Dichloromethane | 25 | 60 |

This is an illustrative table based on general principles of Friedel-Crafts reactions.

Reduction of the Ketone Intermediate:

The second crucial step is the reduction of the carbonyl group in the 5-(4-bromobutanoyl)-2,3-dihydrobenzofuran intermediate to a methylene (B1212753) group. The choice of reducing agent is critical to avoid the reduction of the bromo-substituent.

Wolff-Kishner or Clemmensen Reduction: These are classic methods for the deoxygenation of ketones. However, the harsh basic (Wolff-Kishner) or acidic (Clemmensen) conditions might lead to side reactions with the bromoalkyl chain.

Catalytic Hydrogenation: A milder and often more efficient method is catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can effectively reduce the ketone to the alkane. youtube.com Reaction conditions such as hydrogen pressure and temperature would need to be optimized to ensure complete conversion without affecting the C-Br bond.

By carefully selecting the precursors and optimizing the reaction conditions for both the Friedel-Crafts acylation and the subsequent reduction, it is possible to synthesize this compound with high yield and purity.

Chemical Reactivity and Derivatization of 5 4 Bromobutyl 2,3 Dihydrobenzofuran

Nucleophilic Displacement Reactions of the Bromine Atom

The primary locus of reactivity on 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is the terminal bromine atom on the flexible butyl side chain. As a primary alkyl halide, it is an excellent substrate for a variety of nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. This allows for the direct and efficient introduction of a wide range of functional groups.

Formation of Amine, Thiol, and Alkoxide Derivatives

The electrophilic carbon atom attached to the bromine is readily attacked by various nucleophiles, leading to the formation of new carbon-heteroatom bonds. This is a foundational strategy for creating libraries of analogous compounds with varied physicochemical properties.

Amine Derivatives: Reaction with primary or secondary amines, or with ammonia, provides access to the corresponding substituted amino compounds. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated. The resulting amines are crucial building blocks, as the nitrogen atom can be further functionalized or used to modulate the polarity and basicity of the molecule.

Thiol Derivatives: Thiol derivatives are accessible through reaction with a thiol source, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. These sulfur-containing compounds are of interest for their potential biological activities and their ability to coordinate with metal surfaces.

Alkoxide Derivatives: Treatment with alkoxides or phenoxides results in the formation of ether linkages. This reaction, a variation of the Williamson ether synthesis, is used to introduce a variety of alkoxy groups, thereby altering the lipophilicity and steric profile of the parent molecule.

Table 1: Representative Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Primary Amine | R-NH₂ | Secondary Amine (-NHR) |

| Thiol | NaSH | Thiol (-SH) |

| Alkoxide | R-ONa | Ether (-OR) |

| Azide (B81097) | NaN₃ | Azide (-N₃) |

| Cyanide | KCN | Nitrile (-CN) |

Applications in the Synthesis of Complex Research Intermediates

The utility of this compound extends beyond simple functional group interchange. The bromobutyl chain serves as a versatile linker, enabling the connection of the dihydrobenzofuran core to other complex molecular fragments. For instance, the terminal bromine can be displaced by a nucleophilic portion of a larger molecule, such as a phenol (B47542), an amine on a heterocyclic scaffold, or a carbanion, to construct more elaborate chemical structures. This strategy is frequently employed in the multi-step synthesis of targeted molecules for biological screening, where the dihydrobenzofuran moiety may serve as a key pharmacophore.

Oxidation Reactions for Directed Functional Group Introduction

While the alkyl chain is the primary site for nucleophilic attack, the dihydrobenzofuran ring system itself can undergo oxidation under specific conditions. These reactions can introduce new functional groups, such as hydroxyl or carbonyl groups, at defined positions, further expanding the synthetic utility of the molecule.

Regioselective Hydroxylation and Carbonyl Group Formation

Oxidation of the dihydrobenzofuran core can be challenging due to the presence of the electron-rich aromatic ring. However, directed oxidation reactions can achieve regioselectivity. For example, oxidation of the benzylic position (C-2 or C-3) of the dihydrofuran ring can potentially introduce a hydroxyl or carbonyl group, though this often requires specific reagents to avoid over-oxidation or ring-opening. Oxidation of the aromatic ring is also possible, leading to the formation of quinone-like structures under more forceful conditions.

Strategic Use in the Diversification of Research Compound Libraries

The ability to introduce oxygen-containing functional groups through oxidation significantly diversifies the range of accessible derivatives. A hydroxyl group can serve as a handle for further functionalization, such as esterification or etherification, while a carbonyl group can undergo a host of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations. This strategic oxidation is a powerful tool for creating focused libraries of compounds around the dihydrobenzofuran core, allowing for systematic investigation of structure-activity relationships in drug discovery programs.

Reduction Reactions for Targeted Structural Modification

Reduction reactions offer another avenue for modifying this compound. The primary target for reduction is typically any carbonyl group that may have been introduced via oxidation. For example, a ketone or aldehyde on the dihydrobenzofuran ring can be reduced to the corresponding secondary or primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Furthermore, while the dihydrofuran ring is generally stable, under certain catalytic hydrogenation conditions, it is conceivable that the furan ring could be opened or the aromatic ring could be reduced. However, the most common and synthetically useful reduction involves the transformation of the terminal bromine atom. Radical dehalogenation can replace the bromine with a hydrogen atom, yielding 5-butyl-2,3-dihydrobenzofuran. More significantly, the bromine can be converted into an organometallic species (e.g., a Grignard or organolithium reagent) via reduction with a metal like magnesium or lithium. This transforms the electrophilic carbon into a nucleophilic one, opening up a completely different set of derivatization possibilities through reactions with electrophiles like aldehydes, ketones, and carbon dioxide.

Modification of the Bromobutyl Side Chain

The primary alkyl bromide of the 4-bromobutyl side chain is a key functional group that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, thereby enabling the synthesis of a large library of derivatives. The general mechanism involves the displacement of the bromide ion by a nucleophile.

Common nucleophilic substitution reactions involving primary alkyl bromides include reactions with:

Azides: Formation of an azido derivative, which can be further reduced to a primary amine or used in click chemistry.

Cyanides: Introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: Alkylation of primary or secondary amines to form secondary or tertiary amines, respectively.

Thiolates: Formation of thioethers.

Alkoxides: Synthesis of ethers.

The table below illustrates potential products from the nucleophilic substitution of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 5-(4-Azidobutyl)-2,3-dihydrobenzofuran |

| Cyanide | Sodium Cyanide (NaCN) | 5-(4-Cyanobutyl)-2,3-dihydrobenzofuran |

| Amine | Ammonia (NH₃) | 5-(4-Aminobutyl)-2,3-dihydrobenzofuran |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(4-(Phenylthio)butyl)-2,3-dihydrobenzofuran |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-(4-Methoxybutyl)-2,3-dihydrobenzofuran |

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism and enhance the reaction rate. The reactivity of the bromobutyl side chain provides a straightforward method for elaborating the structure of this compound.

Selective Reduction of the Dihydrobenzofuran Ring System

The 2,3-dihydrobenzofuran (B1216630) ring system can undergo reduction under specific conditions. Selective reduction of this moiety can lead to different structural outcomes, including further saturation of the heterocyclic ring or ring opening.

One potential transformation is the complete hydrogenation of the benzofuran (B130515) system to yield an octahydrobenzofuran derivative. This typically requires heterogeneous catalysts and forcing conditions. A two-step cascade catalysis has been developed for the enantio- and diastereoselective hydrogenation of benzofurans to the corresponding octahydrobenzofurans nih.gov. This process involves an initial partial reduction to a 2,3-dihydrobenzofuran, followed by complete hydrogenation of the benzene (B151609) ring nih.gov.

Alternatively, hydrodeoxygenation of 2,3-dihydrobenzofuran can lead to ring opening. For instance, over a sulfided NiMoP/Al₂O₃ catalyst, 2,3-dihydrobenzofuran can be converted to 2-ethylphenol through the cleavage of a C(sp³)-O bond nacatsoc.org. This type of reaction highlights the potential for ring-opening strategies to access substituted phenolic compounds.

The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is not expected to reduce the aromatic benzene ring or the C-O single bonds within the dihydrofuran ring under standard conditions adichemistry.comquora.com. LiAlH₄ is primarily used for the reduction of polar double bonds, such as those in carbonyl groups adichemistry.commasterorganicchemistry.comlumenlearning.comchemistrysteps.com. Therefore, selective reduction of only the dihydrofuran ring without affecting the benzene ring or the alkyl bromide side chain (which could also be reduced) would require carefully chosen reagents and reaction conditions. Catalytic hydrogenation with specific catalysts that favor the saturation of the heterocyclic part over the aromatic ring could be a viable approach. For example, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase have been shown to be effective for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans, leaving the benzene ring intact rwth-aachen.de. A similar catalytic system might be adapted for the further selective reduction of the dihydrobenzofuran ring.

Cross-Coupling Reactions for Advanced Functionalization

The presence of the bromobutyl group on this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Suzuki-Miyaura and Other Metal-Catalyzed Cross-Couplings

While the Suzuki-Miyaura reaction is renowned for the coupling of aryl halides with organoboron compounds, the reactivity of the primary alkyl bromide in this compound allows for its participation in related cross-coupling reactions. The direct Suzuki-Miyaura coupling of primary alkyl halides can be challenging but has been achieved under specific aqueous and air-compatible conditions using a palladium catalyst with a trisulfonated aryl phosphine ligand nih.gov.

More commonly, primary alkyl halides are coupled with organometallic reagents through other named reactions such as:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. The bromobutyl side chain could react with an aryl or alkyl Grignard reagent.

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance.

Corey-House Synthesis (Gilman Reagents): Lithium dialkylcuprates can couple with alkyl halides to form a new C-C bond libretexts.orgopenstax.org.

The table below summarizes potential cross-coupling partners for this compound.

| Coupling Reaction | Organometallic Reagent | Catalyst Example | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | 5-(4-Arylbutyl)-2,3-dihydrobenzofuran |

| Kumada | Aryl Grignard (ArMgBr) | NiCl₂(dppp) | 5-(4-Arylbutyl)-2,3-dihydrobenzofuran |

| Negishi | Arylzinc chloride (ArZnCl) | Pd(PPh₃)₄ | 5-(4-Arylbutyl)-2,3-dihydrobenzofuran |

| Corey-House | Lithium diarylcuprate (Ar₂CuLi) | - | 5-(4-Arylbutyl)-2,3-dihydrobenzofuran |

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of various aryl and alkyl substituents at the terminus of the butyl chain.

Intramolecular Cyclizations and Annulations for Scaffold Construction

The bifunctional nature of this compound, possessing both an electrophilic alkyl bromide and a nucleophilic aromatic ring (though not highly activated), presents opportunities for intramolecular reactions to construct new ring systems.

For instance, an intramolecular Friedel-Crafts alkylation could potentially lead to the formation of a new six-membered ring fused to the benzofuran system. This would require activation of the aromatic ring, possibly by the ether oxygen, and appropriate Lewis acid catalysis. The success of such a cyclization would depend on the relative activation of the C4 and C6 positions of the 2,3-dihydrobenzofuran ring.

Furthermore, the bromobutyl chain can be first modified, for example, by conversion to an organometallic species (e.g., a Grignard or organolithium reagent), which could then undergo an intramolecular reaction. Alternatively, the bromide can be displaced by a nucleophile that is tethered to another reactive group, setting the stage for a subsequent intramolecular cyclization.

Visible-light-mediated protocols have been developed for the intramolecular reductive cyclization of substrates containing an N-allyl-2-haloaniline or an analogous oxygen-containing system to form indolines and 2,3-dihydrobenzofurans, respectively nih.gov. While this describes the formation of the dihydrobenzofuran ring itself, similar radical cyclization strategies could potentially be applied to a suitably modified derivative of this compound to construct additional rings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system, the methylene (B1212753) protons of the dihydrofuran ring, and the protons of the 4-bromobutyl side chain. The integration of these signals would correspond to the number of protons in each specific environment.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.2 | m | - |

| O-CH₂- | 4.5 - 4.7 | t | ~8.0 - 9.0 |

| Ar-CH₂- (dihydrofuran) | 3.1 - 3.3 | t | ~8.0 - 9.0 |

| Ar-CH₂- (butyl chain) | 2.5 - 2.7 | t | ~7.0 - 8.0 |

| -CH₂-CH₂-Br | 3.3 - 3.5 | t | ~6.0 - 7.0 |

| -CH₂-CH₂-CH₂- | 1.7 - 1.9 | m | - |

| -CH₂-CH₂-CH₂- | 1.8 - 2.0 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

The spectrum would show signals for the aromatic carbons of the benzofuran core, the two aliphatic carbons of the dihydrofuran ring, and the four carbons of the bromobutyl substituent. The carbon attached to the bromine atom is expected to be shifted to a higher frequency compared to the other methylene carbons in the chain due to the deshielding effect of the halogen.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary-C | 158 - 162 |

| Aromatic CH-C | 109 - 130 |

| O-CH₂-C | 70 - 75 |

| Ar-CH₂-C (dihydrofuran) | 28 - 32 |

| Ar-CH₂-C (butyl chain) | 34 - 38 |

| -CH₂-C | 30 - 34 |

| -CH₂-C | 28 - 32 |

| -CH₂-Br-C | 32 - 36 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the complete and unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, for instance, between the methylene groups in the dihydrofuran ring and along the bromobutyl chain, as well as between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. For example, HMBC would show correlations from the aromatic protons to the quaternary aromatic carbons and from the benzylic protons of the butyl chain to the aromatic ring carbons, confirming the position of the substituent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing organic molecules. In ESI-MS, a sample solution is sprayed into an electric field, generating charged droplets from which ions are produced. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of the molecule. This exact mass can be used to calculate the elemental formula of the compound with a high degree of confidence. For this compound (C₁₂H₁₅BrO), HRMS would confirm the molecular formula by matching the experimentally determined exact mass to the theoretically calculated mass.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The 2,3-dihydrobenzofuran (B1216630) moiety is expected to exhibit several characteristic peaks. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C-O-C (ether) linkage within the dihydrofuran ring will likely produce strong, characteristic stretching bands around 1250-1050 cm⁻¹. Additionally, the substituted benzene (B151609) ring should show C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

The aliphatic 4-bromobutyl chain will also contribute to the FTIR spectrum. The C-H stretching vibrations of the methylene (-CH₂) groups are expected to appear in the 2950-2850 cm⁻¹ region. A key vibrational mode for this substituent is the C-Br stretching, which is typically observed in the lower frequency region of 600-500 cm⁻¹. For a similar compound, 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone, the C-Br stretching was identified at 562 cm⁻¹. researchgate.net

The table below summarizes the expected FTIR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Alkyl Chain | C-H Stretch | 2950-2850 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Dihydrofuran Ring | C-O-C Stretch | 1250-1050 |

| Alkyl Halide | C-Br Stretch | 600-500 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR for probing molecular vibrations. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra.

For this compound, the symmetric stretching of the C=C bonds in the benzene ring is expected to produce a strong Raman signal in the 1600-1550 cm⁻¹ region. The C-Br stretching vibration, while also IR-active, should also be observable in the Raman spectrum. Due to the presence of the heavy bromine atom, this vibration will occur at a low frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the energy difference between these states and is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted benzene ring fused to the dihydrofuran ring. This system is expected to exhibit absorption bands characteristic of substituted benzenes. Typically, benzene derivatives show a strong absorption band (the E-band) around 200 nm and a weaker band (the B-band) around 255 nm, which arises from π → π* transitions. The substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. For some benzofuran derivatives, absorption maxima have been observed at various wavelengths, including 198 nm, 226 nm, and 260 nm. researchgate.net

The presence of the ether oxygen atom and the alkyl substituent can influence the exact position and intensity of these bands. The UV-Vis spectrum is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

A hypothetical set of crystal data, based on similar structures, is presented below to illustrate the type of information obtained from an XRD study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 14.0 |

| c (Å) | 10.0 |

| β (°) | 95.0 |

| V (ų) | 1460 |

| Z | 4 |

Electron Paramagnetic Resonance (EPR) for Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule with no unpaired electrons, EPR can be used to study radical intermediates that may be formed during chemical reactions or upon exposure to radiation.

For instance, radical cations of dibenzofuran (B1670420) and its derivatives have been successfully generated and studied by EPR spectroscopy. rsc.org These studies reveal information about the distribution of the unpaired electron spin density within the molecule, which is crucial for understanding the reactivity of these radical species. If this compound were to undergo a one-electron oxidation to form a radical cation, EPR spectroscopy could be used to characterize this transient species. The hyperfine coupling constants observed in the EPR spectrum would provide detailed information about the interaction of the unpaired electron with the magnetic nuclei (¹H) in the molecule, thus mapping the spin density distribution across the benzofuran core and the butyl side chain.

Emerging Research Directions and Future Perspectives

Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofuran (B1216630) Derivatives

The synthesis of specific stereoisomers (enantiomers) of chiral 2,3-dihydrobenzofurans is a major focus of current research, as the three-dimensional arrangement of atoms is often critical for biological activity. researchgate.net Recent progress has moved beyond classical methods to embrace sophisticated catalytic systems that provide high yields and excellent enantioselectivity.

Key strategies include:

Biocatalysis : Engineered enzymes, such as myoglobin-based biocatalysts, are being used for highly selective cyclopropanation reactions to construct the dihydrobenzofuran core with exceptional control over the product's stereochemistry (>99.9% de and ee). rochester.edu

Organocatalysis : Chiral phosphoric acids, a type of small organic molecule catalyst, have been successfully employed in asymmetric [3+2] cycloaddition reactions to produce highly functionalized chiral 2,3-dihydrobenzofurans. acs.orgnih.gov

Transition Metal Catalysis : Complexes of metals like iridium and rhodium are pivotal in developing enantioselective reactions. nii.ac.jpnih.gov For instance, cationic iridium complexes with chiral bisphosphine ligands can catalyze intramolecular hydroarylation to form chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp Similarly, rhodium catalysts have been used for sequential C-H functionalization reactions to build these complex molecules. nih.govuq.edu.au

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Engineered Myoglobins | Biocatalytic Cyclopropanation | Yields high enantiopurity (>99.9% de and ee) on a preparative scale. | rochester.edu |

| Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | Effective for synthesizing highly functionalized derivatives, overcoming steric hindrance. | acs.orgnih.gov |

| Cationic Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | Provides chiral 3-substituted dihydrobenzofurans in a highly enantioselective manner. | nii.ac.jp |

| Rhodium Complexes | Sequential C-H Functionalization | Enables the construction of complex dihydrobenzofurans through multiple C-H bond activations. | nih.govuq.edu.au |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of synthesis into continuous flow and automated platforms represents a paradigm shift from traditional batch chemistry. researchgate.net These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions and synthesis of compound libraries. researchgate.netmdpi.com For dihydrobenzofuran derivatives, flow chemistry can:

Accelerate Optimization : Automated systems can rapidly vary temperature, pressure, and reagent concentrations to find optimal reaction conditions, reducing development time. researchgate.net

Enable Unsafe Reactions : Hazardous reagents or unstable intermediates can be generated and consumed in situ within the controlled environment of a flow reactor, minimizing risks. thieme-connect.de

Facilitate High-Throughput Synthesis : The combination of flow chemistry with automated purification allows for the rapid production of a large number of derivatives, which is essential for screening and structure-activity relationship studies. researchgate.net

Computer-aided synthesis planning tools are also being combined with flow chemistry to design and execute multi-step syntheses with minimal human intervention, paving the way for the on-demand production of complex molecules like functionalized dihydrobenzofurans. mit.edu

Development of Sustainable and Eco-Friendly Synthetic Protocols for Dihydrobenzofurans

Growing environmental concerns are driving the development of green and sustainable methods for chemical synthesis. frontiersin.org For dihydrobenzofurans, this involves replacing hazardous reagents and solvents with more environmentally benign alternatives.

Recent eco-friendly approaches include:

Photocatalysis : Using visible light as an energy source to drive reactions, often at room temperature, reduces energy consumption. nih.gov Gold-mediated atom transfer radical addition under photochemical conditions is one such method for producing dihydrobenzofurans in high yields. acs.org

Iodine-Mediated Synthesis : Iodine is an economical and greener alternative to many transition metal catalysts and has been used effectively in the synthesis of the dihydrobenzofuran nucleus. frontiersin.orgnih.gov

Solvent-Free Reactions : Performing reactions under neat (solvent-free) conditions, often with microwave irradiation, minimizes solvent waste. This has been demonstrated for the synthesis of certain chalcogenyl-based dihydrobenzofuran derivatives. frontiersin.orgnih.gov

Use of Water or Benign Solvents : Research is focused on adapting synthetic routes to use water or other green solvents like ethyl acetate, avoiding chlorinated solvents. mdpi.com

| Sustainable Approach | Description | Advantages | Reference |

|---|---|---|---|

| Visible Light Photocatalysis | Uses light to initiate chemical reactions, often with a photocatalyst. | Mild conditions, reduced energy usage, high yields (up to 96%). | nih.govacs.org |

| Iodine Catalysis | Employs iodine as an inexpensive and less toxic catalyst. | Economical, aligns with green chemistry principles. | frontiersin.org |

| Microwave-Assisted Solvent-Free Synthesis | Uses microwave energy to heat reactions without a solvent. | Reduces reaction times and eliminates solvent waste. | frontiersin.orgnih.gov |

| Aqueous/Benign Solvents | Conducting reactions in environmentally friendly solvents like water or ethyl acetate. | Avoids the use of toxic organochlorine solvents. | mdpi.com |

Exploration of Novel Reaction Spaces and Catalytic Systems for Functionalization

A key goal in modern organic synthesis is the development of novel reactions that can create complex molecules more efficiently. For the 2,3-dihydrobenzofuran scaffold, research is focused on new catalytic systems and strategies for its functionalization. This includes C-H functionalization, which allows for the direct modification of carbon-hydrogen bonds, streamlining synthetic pathways by avoiding the need for pre-functionalized starting materials. nih.govuq.edu.au

Emerging areas of exploration include:

Sequential C-H Functionalization : This powerful strategy involves multiple, sequential C-H activation steps to build molecular complexity. For example, a rhodium-catalyzed C-H insertion can be followed by a palladium-catalyzed C-H activation/C-O cyclization to construct the dihydrobenzofuran ring. nih.govuq.edu.au

Novel Catalysts : Researchers are exploring a wider range of catalysts beyond traditional palladium and rhodium systems. Gold-catalyzed photochemical reactions represent a new frontier for this class of compounds. acs.org

[3+2] Annulation Reactions : New methods, such as the rhodium(III)-catalyzed C-H activation and annulation of N-phenoxyacetamides with 1,3-dienes, provide direct and redox-neutral pathways to the dihydrobenzofuran core. organic-chemistry.org

Palladium-Catalyzed Cycloisomerization : Novel two-step syntheses involving palladium-catalyzed cycloisomerization followed by acid-catalyzed rearrangement or substitution offer new routes to functionalized benzofurans that can be subsequently converted to dihydrobenzofurans. acs.org

Application in the Design of Advanced Research Tools for Chemical Biology (Excluding Clinical Aspects)

Beyond potential therapeutic applications, the 2,3-dihydrobenzofuran scaffold is a valuable building block for creating advanced tools for chemical biology research. These tools are designed to probe biological systems, identify new protein targets, and understand cellular pathways. The 5-(4-bromobutyl) group, in particular, serves as a versatile chemical handle—a reactive site that can be used to attach the molecule to other entities.

Applications in this area include:

Diversity-Oriented Synthesis (DOS) : The dihydrobenzofuran core is used in DOS to create large libraries of structurally diverse small molecules. acs.orgnih.gov These libraries can be screened against biological targets to identify new molecular probes.

Development of Molecular Probes : The bromobutyl chain on 5-(4-bromobutyl)-2,3-dihydrobenzofuran can be used for covalent modification of proteins or for "click" chemistry reactions to attach fluorescent dyes, biotin (B1667282) tags, or affinity matrices. This allows researchers to track the molecule in cells, identify its binding partners, or isolate specific proteins for further study.

Fragment-Based Library Design : The dihydrobenzofuran scaffold itself serves as a "fragment" or core structure. By synthesizing libraries of compounds based on this core, researchers can screen for fragments that bind weakly to a protein of interest, which can then be optimized into more potent and selective research tools. acs.org

This focus on creating research tools provides fundamental insights into biology, separate from the direct development of clinical drugs.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. For example, the dihydrobenzofuran core typically shows signals at δ 3.1–3.3 ppm (CH₂) and δ 4.5–4.7 ppm (OCH₂) .

- HPLC : Chiral HPLC with a Daicel column (e.g., CHIRALPAK IB) can determine enantiomeric excess (ee > 99%) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 257.0423 for C₁₂H₁₄BrO) .

Basic Research Question

- Storage : Keep in a nitrogen atmosphere at −20°C to prevent bromine displacement by moisture .

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (CAS 496-16-2 analogs are classified as hazardous) .

- Waste Disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

How can reaction yields be optimized in large-scale synthesis of this compound?

Advanced Research Question

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in multi-step syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may increase elimination byproducts. A toluene/water biphasic system reduces hydrolysis .

- Process Monitoring : In-line FTIR tracks bromide ion formation to terminate reactions at peak yield .

What pharmacological targets are plausible for this compound derivatives?

Advanced Research Question

- Anticholinergic Agents : Darifenacin analogs inhibit muscarinic M₃ receptors (Ki = 0.16 nM) for overactive bladder treatment .

- Antifungal Activity : Dihydrobenzofurans inhibit fungal lanosterol 14α-demethylase (CYP51), with MIC values < 1 μg/mL against Candida albicans .

- Anti-Inflammatory Effects : Methylated derivatives reduce COX-2 expression by 60–70% at 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.